3-(2-methoxyethyl)-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core, a bicyclic system combining thiophene and pyrimidine rings. Key structural attributes include:
- Position 3: A 2-methoxyethyl group enhances hydrophilicity compared to alkyl/aryl substituents in analogs .
- Position 2: A sulfanyl (-S-) linkage connects the core to a 1,2,4-oxadiazole moiety. The oxadiazole is substituted at position 3 with a 4-(trifluoromethyl)phenyl group, introducing strong electron-withdrawing effects and lipophilicity .
Properties
IUPAC Name |
3-(2-methoxyethyl)-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O3S2/c1-28-8-7-26-17(27)15-13(6-9-30-15)23-18(26)31-10-14-24-16(25-29-14)11-2-4-12(5-3-11)19(20,21)22/h2-6,9H,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBGWWAIKOGAPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-methoxyethyl)-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties and biological activity based on existing literature.
Molecular Structure and Characteristics
The compound has a molecular formula of and a molecular weight of approximately 433.45 g/mol. Its structure integrates multiple pharmacophores, including a thieno[3,2-d]pyrimidinone core and an oxadiazole moiety, which are known to influence biological activity significantly.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-oxadiazole exhibit notable antimicrobial properties. For instance, compounds containing the oxadiazole structure have shown efficacy against various strains of bacteria and fungi:
- Mycobacterium tuberculosis (Mtb) : Studies have reported that oxadiazole derivatives possess activity against Mtb strains. For example, one derivative demonstrated a minimum inhibitory concentration (MIC) of against Mtb H37Rv .
Anticancer Activity
The compound's structural components suggest potential anticancer properties. In vitro studies involving similar thieno[3,2-d]pyrimidine derivatives have shown significant cytotoxic effects on cancer cell lines:
- MTT Assay Results : Compounds with similar structures exhibited IC50 values ranging from to , indicating their effectiveness in inhibiting cancer cell proliferation .
Anti-Diabetic Activity
Recent studies on related compounds suggest potential anti-diabetic effects. For example:
- Drosophila Model : Certain oxadiazole derivatives demonstrated significant reductions in glucose levels in genetically modified diabetic models . This indicates the potential of the compound to modulate metabolic pathways involved in diabetes.
Case Study 1: Antimicrobial Efficacy
A study focused on the synthesis and evaluation of various oxadiazole derivatives found that those with trifluoromethyl substitutions displayed enhanced antimicrobial activity against resistant bacterial strains. The compound under review aligns with these findings due to its structural similarities.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Oxadiazole Derivative A | 0.045 | Active against Mtb |
| Oxadiazole Derivative B | 0.25 | Active against resistant strains |
Case Study 2: Cytotoxicity in Cancer Cells
In a comparative analysis of thieno[3,2-d]pyrimidine derivatives, several compounds were tested for their cytotoxic effects on human cancer cell lines:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound X | 8.14 | HeLa |
| Compound Y | 10.48 | MCF-7 |
These results highlight the potential of similar compounds in developing new anticancer therapies.
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is compared to structurally related thieno-pyrimidinones and oxadiazole-containing derivatives (Table 1).
Table 1: Structural and Functional Comparison
Key Findings
Core Variations: The thieno[3,2-d]pyrimidin-4-one core in the target compound differs from the more common thieno[2,3-d]pyrimidin-4-one isomer in electronic distribution and steric accessibility . Fused pyrimidine systems (e.g., pyrazolo-pyrimidine in ) exhibit distinct π-π stacking capabilities, impacting DNA/protein interactions.
Substituent Effects: Oxadiazole vs. Trifluoromethyl (CF3) vs. Halogens: The CF3 group in the target compound increases metabolic stability and lipophilicity compared to chlorophenyl (Cl) or fluorophenyl (F) substituents in . Methoxyethyl vs.
Biological Implications: Compounds with oxadiazole moieties (target compound and ) are frequently associated with kinase or ion channel modulation due to their ability to mimic peptide bonds . The trifluoromethyl group in the target compound may confer resistance to oxidative metabolism, extending half-life compared to non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
